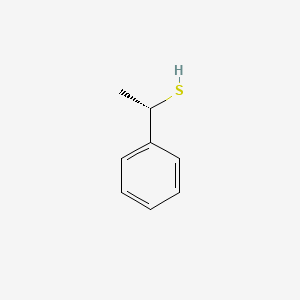

(S)-1-Phenylethanethiol

Übersicht

Beschreibung

(S)-1-Phenylethanethiol, also known as (S)-2-aminoethanethiol, is an organosulfur compound with the molecular formula C6H5CH2SH. It is a colorless liquid with an intense garlic-like odor. It is a derivative of thioalcohols and is used in the synthesis of various compounds, including pharmaceuticals, fragrances, and insect attractants. It is also a key component of many essential oils, including those of garlic and onion.

Wissenschaftliche Forschungsanwendungen

Biosynthesis in Yeast

In a study by Yuan, Lukito, and Li (2019), (S)-1-Phenylethanethiol was used in the context of de novo biosynthesis of (S)- and (R)-phenylethanediol in yeast. They engineered Saccharomyces cerevisiae for the synthesis of this compound, highlighting its importance in sustainable manufacturing of pharmaceutical intermediates using renewable feedstocks (Yuan, Lukito, & Li, 2019).

Catalytic Applications

More and Yadav (2018) investigated the selective synthesis of 1-phenylethanol, a related compound, via hydrogenation of acetophenone using supercritical CO2, showcasing the potential of (S)-1-Phenylethanethiol in catalytic processes in the pharmaceutical industry (More & Yadav, 2018).

Nanoparticle Research

Wang and Murray (2005) studied the replacement of phenylethanethiolate ligands on Au38 nanoparticles with triphenylphosphine, providing insights into the utility of (S)-1-Phenylethanethiol in nanoparticle research and its potential applications in material sciences (Wang & Murray, 2005).

Flavor Compound Synthesis

Schoenauer et al. (2019) focused on the synthesis of aromatic thiols, including 1-phenylethane-1-thiol, a compound closely related to (S)-1-Phenylethanethiol, for use as food odorants. This research highlights the application of (S)-1-Phenylethanethiol in the food industry for flavor and fragrance enhancement (Schoenauer, Buergy, Kreißl, & Schieberle, 2019).

Enzymatic Synthesis

Zhou et al. (2019) characterized enzymes from tea flowers that specifically produce chiral flavor compounds like (R)- and (S)-1-phenylethanol, demonstrating the application of (S)-1-Phenylethanethiol in enzymatic synthesis and its potential in the flavor and fragrance industry (Zhou et al., 2019).

Eigenschaften

IUPAC Name |

(1S)-1-phenylethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZBJCFNHPYNKO-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Phenylethanethiol | |

Synthesis routes and methods

Procedure details

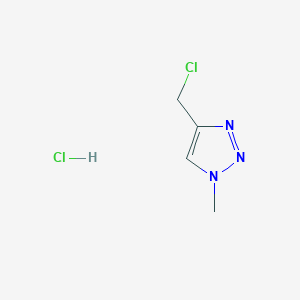

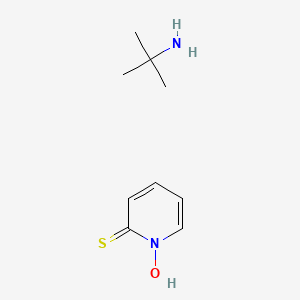

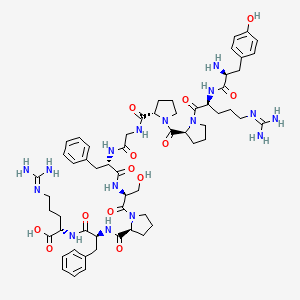

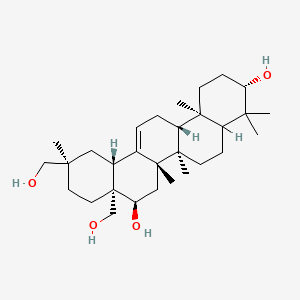

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dihydrothieno[3,4-b]quinoxaline](/img/structure/B3342710.png)

![4'-(Aminomethyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B3342744.png)

![3-Methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B3342820.png)